Boc-6-aminohexanoic acid
CAS No.: 6404-29-1
VCID: VC21540986
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-6-aminohexanoic acid, also known as 6-tert-butoxycarbonyl amino hexanoic acid, is a versatile compound widely used in organic synthesis and peptide chemistry. Its chemical formula is C11H21NO4, with a molecular weight of 231.29 g/mol and a CAS number of 6404-29-1 . This compound serves as a key intermediate in various applications, including peptide synthesis, drug development, bioconjugation, and polymer chemistry. Chemical Identifiers
Peptide SynthesisBoc-6-aminohexanoic acid is used as a protecting group in peptide synthesis, allowing for the selective modification of amino acids without affecting others. This is crucial for creating complex peptide structures, which are essential in therapeutic peptide development . Drug DevelopmentThe compound aids in the design of pharmaceuticals by enhancing the solubility and stability of drug candidates. Its unique structure makes it valuable in medicinal chemistry, particularly in improving drug properties . BioconjugationBoc-6-aminohexanoic acid is employed in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This is essential in targeted therapy and diagnostics . Polymer ChemistryIt is used in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials . Antibacterial AgentsThe compound is involved in the preparation of esters of 6-aminohexanoic acid, which have antibacterial properties. These esters can inhibit enzymes like chymotrypsin and plasminogen activator . Research FindingsRecent studies highlight the importance of Boc-6-aminohexanoic acid in various biomedical applications. For instance, derivatives of 6-aminohexanoic acid have shown potential as antifibrinolytic agents by inhibiting plasmin activity . Additionally, the use of aminocaproic acid linkers in conjugates has demonstrated stability and efficacy in drug delivery systems, such as antisense oligodeoxynucleotide-doxorubicin conjugates . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 6404-29-1 | ||||||||||||
Product Name | Boc-6-aminohexanoic acid | ||||||||||||
Molecular Formula | C11H21NO4 | ||||||||||||
Molecular Weight | 231.29 g/mol | ||||||||||||
IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | ||||||||||||
Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | ||||||||||||
Standard InChIKey | ZIOCIQJXEKFHJO-QMMMGPOBSA-N | ||||||||||||
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)O | ||||||||||||
Canonical SMILES | CCCCC(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
Synonyms | Boc-Nle-OH;Boc-L-norleucine;6404-28-0;(S)-2-((tert-Butoxycarbonyl)amino)hexanoicacid;MFCD00037270;ST50825817;(2S)-2-[(tert-butoxycarbonyl)amino]hexanoicacid;(S)-2-(Boc-amino)caproicacid;(S)-2-(Boc-amino)hexanoicacid;BOC-norleucine;N-Boc-L-norleucine;AC1MBZLF;15555_ALDRICH;SCHEMBL1350139;CHEMBL1222171;15555_FLUKA;CTK5C0532;N-(tert-Butoxycarbonyl)norleucine;MolPort-003-725-663;ZIOCIQJXEKFHJO-QMMMGPOBSA-N;Tertiarybutoxycarbonyl-L-norleucine;ZINC2384826;ANW-73154;FD3074;KM0810 | ||||||||||||
Reference | Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018 Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem |
||||||||||||
PubChem Compound | 637602 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume